molecular formula C17H17Cl2NO3 B3859599 2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine

2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine

Cat. No.: B3859599
M. Wt: 354.2 g/mol
InChI Key: VMMKQSOEBXTOKI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The synthesis begins with the preparation of the 1,3-benzodioxole ring, which is achieved through the condensation of catechol with methylene chloride under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide and a base such as potassium carbonate.

    Formation of the Ethanamine Backbone: The ethanamine backbone is synthesized separately, often starting from 2,4-dichlorobenzaldehyde, which undergoes reductive amination with an appropriate amine source.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the ethanamine backbone. This is typically achieved through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with the ethanamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced aromatic systems.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme-substrate interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-N-methyl-ethanamine: Similar structure but lacks the benzodioxole moiety.

    2-(2,4-dichlorophenyl)-N-[(1,3-benzodioxol-5-yl)methyl]ethanamine: Similar but without the methoxy group.

Uniqueness

The presence of both the 2,4-dichlorophenyl and the 7-methoxy-1,3-benzodioxol-5-yl groups in the same molecule makes 2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-21-15-6-11(7-16-17(15)23-10-22-16)9-20-5-4-12-2-3-13(18)8-14(12)19/h2-3,6-8,20H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKQSOEBXTOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNCCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine
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2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine

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